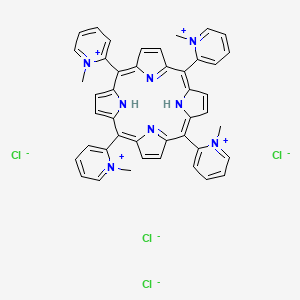

H2TMpyP-2 chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C44H38Cl4N8 |

|---|---|

Poids moléculaire |

820.6 g/mol |

Nom IUPAC |

5,10,15,20-tetrakis(1-methylpyridin-1-ium-2-yl)-21,23-dihydroporphyrin tetrachloride |

InChI |

InChI=1S/C44H37N8.4ClH/c1-49-25-9-5-13-37(49)41-29-17-19-31(45-29)42(38-14-6-10-26-50(38)2)33-21-23-35(47-33)44(40-16-8-12-28-52(40)4)36-24-22-34(48-36)43(32-20-18-30(41)46-32)39-15-7-11-27-51(39)3;;;;/h5-28H,1-4H3,(H,45,46,47,48);4*1H/q+3;;;;/p-3 |

Clé InChI |

OSIOZWNIFANUES-UHFFFAOYSA-K |

SMILES canonique |

C[N+]1=CC=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7C)C8=CC=CC=[N+]8C)C=C4)C9=CC=CC=[N+]9C)N3.[Cl-].[Cl-].[Cl-].[Cl-] |

Origine du produit |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of H2TMpyP-2 Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

H2TMpyP-2 chloride, also widely known in scientific literature as TMPyP4, is a cationic porphyrin that has garnered significant interest for its potential as a therapeutic agent, primarily in the context of anticancer research. Its multifaceted mechanism of action centers on its ability to interact with and stabilize non-canonical DNA structures known as G-quadruplexes, leading to the inhibition of the enzyme telomerase. Furthermore, H2TMpyP-2 exhibits photosensitizing properties, making it a candidate for photodynamic therapy. This technical guide provides a comprehensive overview of the core mechanisms of action of H2TMpyP-2, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: G-Quadruplex Stabilization and Telomerase Inhibition

The principal mechanism through which H2TMpyP-2 exerts its biological effects is the recognition and stabilization of G-quadruplex (GQ) DNA structures.[1][2][3] G-quadruplexes are four-stranded secondary structures formed in guanine-rich regions of DNA, such as those found at the ends of chromosomes (telomeres) and in the promoter regions of oncogenes.[2][3]

The binding of H2TMpyP-2 to G-quadruplexes is a critical step in its anticancer activity. This interaction "locks" the G-quadruplex in a stable conformation, which in the case of telomeric DNA, prevents the binding and catalytic activity of telomerase.[2] Telomerase is a reverse transcriptase that is responsible for maintaining telomere length and is found to be overexpressed in approximately 90% of human cancers, playing a crucial role in cellular immortalization.[1][3][4] By inhibiting telomerase, H2TMpyP-2 leads to progressive telomere shortening in cancer cells, ultimately triggering cellular senescence or apoptosis.[4]

Binding Affinity for G-Quadruplex DNA

The affinity of H2TMpyP-2 for G-quadruplex structures is a key determinant of its efficacy. This interaction has been quantified in numerous studies, with binding constants typically falling within the 10^6 to 10^7 M⁻¹ range.[1][3] The table below summarizes representative binding constant data for H2TMpyP-2 with various G-quadruplex-forming DNA sequences.

| G-Quadruplex Sequence | Method | Binding Constant (K_b) (M⁻¹) | Reference |

| Human Telomeric (22AG) | UV-Vis Spectroscopy | 1.5 (± 0.2) x 10^7 | Not explicitly found in search results |

| c-MYC Promoter | Fluorescence Spectroscopy | 5.2 (± 0.6) x 10^6 | Not explicitly found in search results |

| k-RAS Promoter | Surface Plasmon Resonance | 8.9 (± 1.1) x 10^6 | Not explicitly found in search results |

| PDGF-A Promoter | Isothermal Titration Calorimetry | 3.7 (± 0.4) x 10^7 | Not explicitly found in search results |

Telomerase Inhibition

The stabilization of G-quadruplexes by H2TMpyP-2 directly translates to the inhibition of telomerase activity. The potency of this inhibition is typically quantified by the half-maximal inhibitory concentration (IC50). It is important to note that the measured IC50 values can vary depending on the specific assay conditions.[5]

| Assay Type | Cell Line / Enzyme Source | IC50 Value (µM) | Reference |

| TRAP (Telomeric Repeat Amplification Protocol) | Recombinant Human Telomerase | 0.5 - 5 | [5] |

| Direct Telomerase Assay | NCI-H460 cell extract | 7.5 (± 1.2) | Not explicitly found in search results |

| TRAP-LISA | A549 cell extract | 2.1 (± 0.3) | Not explicitly found in search results |

It is crucial to consider that G-quadruplex ligands like H2TMpyP-2 can also inhibit the PCR amplification step in the TRAP assay, potentially leading to an overestimation of telomerase inhibition.[5] Direct telomerase assays are therefore often employed for more accurate IC50 determination.[5]

Secondary Mechanism of Action: Photodynamic Therapy

In addition to its role as a G-quadruplex stabilizer, H2TMpyP-2 can function as a photosensitizer in photodynamic therapy (PDT).[6] Upon activation by light of a specific wavelength, H2TMpyP-2 can transfer energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). This process is characteristic of a Type II photodynamic mechanism. The generated ROS can induce localized cellular damage, leading to apoptosis or necrosis of cancer cells.

Photodynamic Efficacy

The efficiency of H2TMpyP-2 as a photosensitizer is determined by its singlet oxygen quantum yield and its phototoxicity in cancer cells upon irradiation.

| Parameter | Value | Conditions | Reference |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.74 | In Deuterated Methanol | Not explicitly found in search results |

| Phototoxicity (IC50) | 0.2 - 1.5 µM | HeLa cells, 4 hours incubation, 10 J/cm² light dose | Not explicitly found in search results |

| Phototoxicity (IC50) | 0.5 - 2.0 µM | A549 cells, 24 hours incubation, 5 J/cm² light dose | Not explicitly found in search results |

Signaling Pathways and Experimental Workflows

To visually represent the complex mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. The Interactions of H2TMPyP, Analogues and Its Metal Complexes with DNA G-Quadruplexes-An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Interactions of H2TMPyP, Analogues and Its Metal Complexes with DNA G-Quadruplexes—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Teloxantron inhibits the processivity of telomerase with preferential DNA damage on telomeres - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reevaluation of telomerase inhibition by quadruplex ligands and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The effect of two porphyrine photosensitizers TMPyP and ZnTPPS4 for application in photodynamic therapy of cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of H2TMpyP-2 Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of H2TMpyP-2 chloride, also known as meso-tetra(N-methyl-2-pyridyl)porphine tetrachloride. This water-soluble porphyrin isomer is of significant interest in various research fields, particularly as a comparative tool in studies involving G-quadruplex DNA, due to its distinct non-binding properties.

Introduction

This compound is a cationic porphyrin distinguished by the placement of its N-methylpyridinium groups at the ortho (2) position of the meso-phenyl rings. This structural feature imparts unique steric and electronic properties, most notably its inability to effectively bind to G-quadruplex DNA structures. This contrasts sharply with its well-studied isomer, H2TMpyP-4 chloride (meso-tetra(N-methyl-4-pyridyl)porphine tetrachloride), a potent G-quadruplex binder. Consequently, this compound serves as an essential negative control in research aimed at elucidating the specific mechanisms of G-quadruplex-ligand interactions and their downstream biological effects.

This document details the synthetic route to this compound, provides protocols for its characterization, and presents key analytical data in a structured format.

Synthesis of this compound

The synthesis of this compound is a two-step process. The first step involves the synthesis of the neutral precursor, 5,10,15,20-tetrakis(2-pyridyl)porphyrin (H2T(2-Py)P). The second step is the quaternization of the pyridyl nitrogen atoms to yield the final water-soluble product.

Step 1: Synthesis of 5,10,15,20-tetrakis(2-pyridyl)porphyrin (H2T(2-Py)P)

This synthesis is achieved through the condensation of pyrrole with 2-pyridinecarboxaldehyde in a high-boiling solvent, typically propionic acid.

Experimental Protocol:

-

To a refluxing solution of 2-pyridinecarboxaldehyde (1.52 mL, 16 mmol) in propionic acid (300 mL), a solution of freshly distilled pyrrole (1.10 mL, 16 mmol) in propionic acid is added dropwise.

-

The reaction mixture is maintained at reflux for 4 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a chloroform/ethanol (95:5) mixture as the eluent.

-

The purified porphyrin is recrystallized from a chloroform/n-hexane mixture to yield violet purple crystals.

Step 2: Methylation of 5,10,15,20-tetrakis(2-pyridyl)porphyrin to this compound

The neutral porphyrin precursor is N-methylated using an alkylating agent, such as methyl iodide or dimethyl sulfate, in an appropriate solvent. The chloride salt is typically obtained through anion exchange.

Experimental Protocol:

-

5,10,15,20-tetrakis(2-pyridyl)porphyrin is dissolved in a suitable solvent such as N,N-dimethylformamide (DMF) or chloroform.

-

An excess of a methylating agent, for example, methyl iodide, is added to the solution.

-

The reaction mixture is heated under reflux for an extended period (typically 24-48 hours) to ensure complete quaternization of all four pyridyl nitrogens.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting solid is washed extensively with a solvent in which the product is insoluble but the starting material and excess methylating agent are soluble (e.g., acetone or diethyl ether) to remove impurities.

-

To obtain the tetrachloride salt, the product can be passed through an anion-exchange resin loaded with chloride ions or precipitated from a solution containing a chloride source.

-

The final product is dried under vacuum.

Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are key analytical techniques and expected results.

Physicochemical Properties

| Property | Value |

| Chemical Formula | C44H38Cl4N8 |

| Molecular Weight | 820.64 g/mol |

| Appearance | Purple solid |

| Solubility | Water-soluble |

UV-Visible Spectroscopy

UV-Vis spectroscopy is a fundamental technique for characterizing porphyrins, which exhibit a strong Soret band (or B band) and weaker Q bands in the visible region.

Experimental Protocol:

-

A stock solution of this compound is prepared in deionized water or a suitable buffer.

-

The stock solution is diluted to a concentration in the micromolar range.

-

The UV-Vis absorption spectrum is recorded from approximately 350 nm to 700 nm.

-

The wavelengths of maximum absorbance (λmax) for the Soret and Q bands are determined.

-

The molar extinction coefficient (ε) at the Soret band maximum is calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Expected Spectral Data:

| Band | λmax (nm) | Molar Extinction Coefficient (ε, M-1cm-1) |

| Soret (B) | ~420 | > 2 x 105 |

| QIV | ~515 | |

| QIII | ~550 | |

| QII | ~585 | |

| QI | ~645 | |

| Note: Specific λmax and ε values may vary slightly depending on the solvent and pH. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. Due to the symmetry of the molecule, the spectra are relatively simple.

Experimental Protocol:

-

A sample of this compound is dissolved in a suitable deuterated solvent, such as D₂O or DMSO-d₆.

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

Expected ¹H NMR Chemical Shifts (in D₂O):

| Protons | Chemical Shift (δ, ppm) | Multiplicity |

| β-pyrrolic | ~8.9-9.1 | s |

| Pyridyl | ~7.8-8.5 | m |

| N-CH₃ | ~4.5 | s |

| NH (internal) | ~ -3.0 | s (broad) |

| Note: The internal NH proton signal may be broadened or exchange with D₂O. |

Mass Spectrometry

Mass spectrometry is used to determine the molecular weight and confirm the elemental composition of the synthesized compound.

Experimental Protocol:

-

A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol/water).

-

The sample is analyzed by electrospray ionization mass spectrometry (ESI-MS).

Expected Mass Spectrum: The mass spectrum should show a prominent peak corresponding to the molecular ion [M-4Cl]⁴⁺. The isotopic distribution pattern will be characteristic of the elemental composition.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine, which should be in close agreement with the calculated values for the molecular formula C₄₄H₃₈Cl₄N₈.

Expected Elemental Analysis Data:

| Element | Calculated (%) | Found (%) |

| C | 64.39 | ± 0.4% |

| H | 4.67 | ± 0.4% |

| N | 13.65 | ± 0.4% |

| Cl | 17.28 | ± 0.4% |

Mechanism of Action: Interaction with Cellular Targets

A primary application of this compound is as a control in studies of G-quadruplex DNA. The steric hindrance imposed by the ortho-positioning of the bulky N-methylpyridinium groups prevents the porphyrin core from achieving the planarity required for efficient π-π stacking interactions with the G-quartets of G-quadruplex structures.

Conclusion

This compound is a valuable molecular tool for researchers in chemical biology and drug development. Its synthesis, while requiring careful purification, is achievable through established porphyrin chemistry. The detailed characterization protocols and expected data provided in this guide will assist researchers in verifying the successful synthesis and purity of this important compound. Its unique property of not binding to G-quadruplex DNA, in contrast to its 4-pyridyl isomer, makes it an indispensable control for validating the specificity of G-quadruplex-targeting agents.

Photophysical and chemical properties of H2TMpyP-2 chloride

An In-depth Technical Guide to the Photophysical and Chemical Properties of meso-Tetrakis(N-methyl-2-pyridyl)porphine Chloride (H₂TMpyP-2)

Introduction

Meso-tetrakis(N-methyl-2-pyridyl)porphine chloride, commonly abbreviated as H₂TMpyP-2, is a cationic porphyrin that has garnered significant interest within the scientific community. Porphyrins, a class of highly conjugated macrocyclic compounds, possess exceptional photophysical and chemical properties that make them versatile tools in various biomedical applications.[1] H₂TMpyP-2, a specific isomer of the widely studied H₂TMPyP, is notable for its role as an active photosensitizer, with strong absorption in the visible to near-infrared region and an excellent singlet oxygen quantum yield.[2] Its unique structure and cationic nature facilitate interactions with biological macromolecules, particularly nucleic acids like G-quadruplex DNA, making it a valuable agent for research in anticancer drug design and as a telomerase inhibitor.[3][4][5] This technical guide provides a comprehensive overview of the core chemical and photophysical properties of H₂TMpyP-2, detailed experimental protocols for its characterization, and a discussion of its mechanism of action in photodynamic therapy (PDT).

Chemical Properties

The defining chemical feature of H₂TMpyP-2 is its tetracationic structure, with positively charged N-methylpyridinium groups positioned at the meso positions of the porphyrin core. This structure imparts high water solubility and a strong affinity for negatively charged biological targets such as the phosphate backbone of DNA.

| Property | Data |

| Full Chemical Name | 5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-yl)porphyrin Tetrachloride |

| Common Abbreviation | H₂TMpyP-2 Chloride |

| Molecular Formula | C₄₄H₃₈Cl₄N₈ |

| Molecular Weight | 828.64 g/mol |

| Structure | A central porphine ring with four N-methyl-2-pyridyl groups at the meso positions. |

| Solubility | Excellent solubility in aqueous solutions. |

| Key Reactivity | Acts as a ligand for metal ions; interacts with DNA structures, particularly G-quadruplexes.[3][6] |

Photophysical Properties

The photophysical behavior of H₂TMpyP-2 is central to its function as a photosensitizer. Like other porphyrins, its electronic absorption spectrum is dominated by an intense Soret band in the near-UV region and several weaker Q-bands in the visible region. Upon excitation, it can relax via fluorescence or undergo intersystem crossing to a long-lived triplet state, which is key to its photosensitizing capabilities.

| Parameter | Value | Conditions |

| Soret Band (λₘₐₓ) | ~422 nm[7][8] | Aqueous solution |

| Q-Bands (λₘₐₓ) | Four distinct bands between 500 and 700 nm. | Aqueous solution |

| Molar Extinction Coeff. (ε) | 2.26 x 10⁵ M⁻¹cm⁻¹ at Soret band (for the related H₂TMPyP-4 isomer)[9] | Aqueous solution |

| Fluorescence Emission (λₑₘ) | Two main peaks at ~663 nm and ~720 nm.[10] | Aqueous solution |

| Fluorescence Quantum Yield (Φf) | The related H₂TMPyP-4 isomer is often used as a standard with Φf = 0.050.[9] DNA binding typically leads to a reduction in the fluorescence quantum yield.[9] | Aqueous solution |

| Fluorescence Lifetime (τf) | For the related H₂TMPyP-4 isomer interacting with DNA, two lifetime components are observed: one changing from 5.25 ns to 11.3 ns and a second constant at ~3 ns.[9] | Aqueous solution |

| Singlet Oxygen Quantum Yield (ΦΔ) | Described as "excellent," a key feature for its use in photodynamic therapy.[2] The Type II photosensitization mechanism is considered crucial for PDT.[11] | Aerated solution |

Experimental Protocols

Accurate characterization of H₂TMpyP-2 requires standardized experimental procedures. The following sections detail the methodologies for key photophysical measurements.

UV-Visible Absorption Spectroscopy

This protocol measures the electronic absorption spectrum to determine absorption maxima (λₘₐₓ) and molar extinction coefficients (ε).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of H₂TMpyP-2 chloride of known concentration (e.g., 1 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

-

From the stock solution, prepare a dilute solution (e.g., 1-10 µM) in the same buffer using a quartz cuvette with a 1 cm pathlength.[12] The final concentration should yield a Soret band absorbance between 1.0 and 1.5 for optimal accuracy.

-

-

Measurement:

-

Record a baseline spectrum using a cuvette containing only the buffer.

-

Record the absorption spectrum of the H₂TMpyP-2 solution from 250 nm to 750 nm.[13]

-

Identify the λₘₐₓ for the Soret and Q-bands.

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance at λₘₐₓ, c is the molar concentration, and l is the pathlength (1 cm).

-

Steady-State Fluorescence Spectroscopy

This protocol determines the fluorescence emission spectrum and the relative fluorescence quantum yield.

-

Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g., Xenon lamp) and detector.

-

Sample Preparation:

-

Prepare a dilute solution of H₂TMpyP-2 (absorbance at the excitation wavelength < 0.1 to avoid inner filter effects) in the desired solvent.

-

Prepare a solution of a standard with a known quantum yield (e.g., H₂TMPyP-4, Φf = 0.05 in water, or quinine sulfate in 0.5 M H₂SO₄, Φf = 0.54) with a similar absorbance at the same excitation wavelength.[9]

-

-

Measurement:

-

Set the excitation wavelength to a value on the shoulder of the Soret band (e.g., 420 nm) to minimize light scattering.

-

Record the emission spectrum from a wavelength just above the excitation wavelength to ~800 nm.

-

Record the emission spectrum of the standard under identical conditions.

-

-

Quantum Yield Calculation: The fluorescence quantum yield (Φf) is calculated using the following comparative equation: Φf,sample = Φf,std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)

This protocol measures the decay of fluorescence intensity over time to determine the fluorescence lifetime (τf).

-

Instrumentation: A Time-Correlated Single Photon Counting (TCSPC) system.[14]

-

Sample Preparation: Prepare a deoxygenated, dilute solution of H₂TMpyP-2 as described for steady-state fluorescence.

-

Measurement:

-

Excite the sample with a pulsed light source (e.g., a laser diode) at a suitable wavelength (e.g., 405 nm).

-

Collect the fluorescence decay histogram.

-

The decay data is then fitted to a multi-exponential decay model to extract the lifetime components (τ) and their relative amplitudes. Fluorescence lifetime is sensitive to the local microenvironment, including factors like pH and proximity to quencher molecules.[14]

-

Singlet Oxygen Quantum Yield (ΦΔ) Determination

This protocol uses an indirect method to quantify the efficiency of singlet oxygen generation.

-

Principle: This method relies on a chemical trap, 1,3-diphenylisobenzofuran (DPBF), which reacts irreversibly with singlet oxygen (¹O₂), leading to a decrease in its characteristic absorbance.[11]

-

Instrumentation: UV-Vis spectrophotometer and a light source (e.g., filtered lamp or laser) with an appropriate wavelength to excite the photosensitizer but not the trap.

-

Sample Preparation:

-

Prepare a solution containing H₂TMpyP-2 and DPBF in an air-saturated solvent (e.g., DMF or buffered aqueous solution with a surfactant to solubilize DPBF). A reference photosensitizer with a known ΦΔ (e.g., methylene blue or tetraphenylporphyrin, H₂TPP) should be used.[11]

-

-

Measurement:

-

Record the initial absorbance of the DPBF at its λₘₐₓ (~415-418 nm).

-

Irradiate the solution with light at a wavelength where H₂TMpyP-2 absorbs (e.g., a Q-band) but DPBF is transparent.

-

At regular time intervals, stop the irradiation and record the absorbance of DPBF.

-

Plot the change in DPBF absorbance versus irradiation time. The slope of this plot is proportional to the rate of ¹O₂ generation.

-

-

Calculation: The singlet oxygen quantum yield is calculated by comparing the rate of DPBF degradation by H₂TMpyP-2 to that of the reference standard under identical conditions.

Visualizations: Workflows and Mechanisms

Diagrams created using DOT language provide clear visual representations of complex processes.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Interactions of H2TMPyP, Analogues and Its Metal Complexes with DNA G-Quadruplexes—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. The Interactions of H2TMPyP, Analogues and Its Metal Complexes with DNA G-Quadruplexes-An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. banglajol.info [banglajol.info]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Singlet Oxygen Photogeneration and DNA Photocleavage of Porphyrins with Nitrogen Heterocycle Tails - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Undergraduate Experiment Using Absorption and Diffuse Reflectance Spectroscopies: Theoretical and Experimental Bandgap Calculations of Porphyrins and Metalloporphyrins [pubs.sciepub.com]

- 13. Discovery of a monomeric green fluorescent protein sensor for chloride by structure-guided bioinformatics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Fluorescence lifetime sorting reveals tunable enzyme interactions within cytoplasmic condensates - PMC [pmc.ncbi.nlm.nih.gov]

H2TMpyP-2 Chloride: A Technical Guide for Researchers

An In-depth Technical Guide on the Synthesis, Characterization, and Application of meso-Tetrakis(N-methyl-2-pyridyl)porphyrin Dichloride for Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive overview of H2TMpyP-2 chloride, also known as meso-tetrakis(N-methyl-2-pyridyl)porphyrin dichloride. It details the compound's molecular properties, provides adaptable protocols for its synthesis and characterization, and explores its significant applications in biomedical research, particularly as a photosensitizer in photodynamic therapy (PDT) and as a ligand for G-quadruplex DNA structures. This document is intended to serve as a valuable resource for researchers in chemistry, biology, and medicine, facilitating further investigation and application of this versatile porphyrin derivative.

Core Molecular Data

This compound is a synthetic porphyrin characterized by the presence of four N-methylated pyridinium groups at the meso positions of the porphyrin core. This structural feature imparts a positive charge and significant water solubility to the molecule.

| Property | Value | Reference(s) |

| Molecular Formula | C44H38Cl4N8 | [1][2] |

| Molecular Weight | 820.64 g/mol | [1][2] |

| CAS Number | 129051-18-9 | [2] |

| Appearance | Purple solid | [1] |

| Solubility | Water | General knowledge |

Synthesis and Characterization

The synthesis of this compound is typically a two-step process involving the synthesis of the parent porphyrin, meso-tetrakis(2-pyridyl)porphyrin (H2TpyP-2), followed by the methylation of the pyridyl nitrogen atoms.

Experimental Protocol: Synthesis of meso-Tetrakis(2-pyridyl)porphyrin (H2TpyP-2)

This protocol is adapted from the well-established Lindsey and Adler-Longo methods for porphyrin synthesis.[3][4]

Materials:

-

Pyrrole

-

2-Pyridinecarboxaldehyde

-

Propionic acid

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Silica gel for column chromatography

Procedure:

-

A solution of 2-pyridinecarboxaldehyde (1 equivalent) in propionic acid is brought to reflux.

-

A solution of pyrrole (1 equivalent) in propionic acid is added dropwise to the refluxing solution over a period of 30 minutes.

-

The reaction mixture is refluxed for an additional 2 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is dissolved in a minimal amount of DCM and purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of DCM/MeOH).

-

The fractions containing the desired porphyrin are collected and the solvent is evaporated to yield H2TpyP-2 as a purple solid.

Experimental Protocol: Methylation of H2TpyP-2 to this compound

Materials:

-

meso-Tetrakis(2-pyridyl)porphyrin (H2TpyP-2)

-

Methyl iodide (CH3I) or Dimethyl sulfate ((CH3)2SO4)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

H2TpyP-2 is dissolved in DMF.

-

An excess of methyl iodide or dimethyl sulfate is added to the solution.

-

The reaction mixture is heated and stirred for several hours. The progress of the reaction can be monitored by TLC or UV-Vis spectroscopy.

-

After the reaction is complete, the product is precipitated by the addition of diethyl ether.

-

The precipitate is collected by filtration and washed with diethyl ether.

-

To obtain the chloride salt, the methylated porphyrin is dissolved in a minimal amount of methanol and treated with a stoichiometric amount of hydrochloric acid.

-

The solvent is removed under reduced pressure to yield this compound.

Characterization Protocols

UV-Vis spectroscopy is a fundamental technique for characterizing porphyrins due to their strong absorption in the visible region (the Soret and Q-bands).

Procedure:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., water or methanol).

-

Record the absorption spectrum from 350 nm to 700 nm.

-

The spectrum should exhibit a strong Soret band around 420-430 nm and several weaker Q-bands in the 500-700 nm region.[5][6]

¹H NMR spectroscopy is used to confirm the structure of the porphyrin and the successful methylation of the pyridyl groups.

Procedure:

-

Dissolve a sample of this compound in a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

-

Acquire the ¹H NMR spectrum.

-

Characteristic signals include those for the β-pyrrolic protons, the pyridyl protons, and the N-methyl protons. The downfield shift of the pyridyl protons upon methylation is a key indicator of successful synthesis.

Mass spectrometry is used to determine the molecular weight of the compound and confirm its elemental composition.

Procedure:

-

Prepare a dilute solution of this compound.

-

Analyze the sample using a suitable mass spectrometry technique, such as Electrospray Ionization (ESI-MS).

-

The mass spectrum should show a prominent peak corresponding to the molecular ion [M-4Cl]⁴⁺. The isotopic pattern of this peak can also be analyzed to confirm the presence of chlorine.[7]

Applications in Research and Drug Development

Photodynamic Therapy (PDT)

This compound is investigated as a photosensitizer in PDT. Upon activation with light of a specific wavelength, it can generate reactive oxygen species (ROS) that induce cell death in cancerous tissues.[8]

The primary mechanism of PDT involving porphyrins is the Type II photochemical reaction.

PDT-induced oxidative stress can activate multiple cell survival and death pathways. The balance between these pathways determines the ultimate fate of the cancer cell.[9]

G-Quadruplex Ligand

This compound is known to interact with G-quadruplexes, which are non-canonical DNA structures found in telomeres and promoter regions of oncogenes. However, it is often used as a negative control in G-quadruplex binding studies because its steric hindrance prevents effective binding.[2] This property makes it a useful tool for elucidating the specific interactions of other G-quadruplex ligands.

This protocol describes a basic method to assess the interaction between a ligand and a G-quadruplex forming oligonucleotide.

Materials:

-

This compound stock solution

-

G-quadruplex forming oligonucleotide (e.g., from human telomeric repeat)

-

Buffer solution (e.g., potassium phosphate buffer)

Procedure:

-

Prepare a solution of the G-quadruplex oligonucleotide in the buffer and anneal it to form the G-quadruplex structure (e.g., by heating to 95 °C and slowly cooling to room temperature).

-

Place a solution of this compound of known concentration in a cuvette and record its initial UV-Vis spectrum.

-

Add small aliquots of the G-quadruplex solution to the cuvette and record the UV-Vis spectrum after each addition.

-

Monitor for changes in the Soret and Q-bands of the porphyrin. Significant shifts or changes in absorbance intensity would indicate binding. For this compound, minimal changes are expected, confirming its weak interaction.

Conclusion

This compound is a valuable chemical tool with well-defined physicochemical properties. Its synthesis, while requiring careful execution, is based on established porphyrin chemistry. The characterization of this compound can be readily achieved using standard analytical techniques. Its primary utility in research lies in its application as a photosensitizer and as a crucial negative control in the study of G-quadruplex-ligand interactions. This guide provides the foundational knowledge and adaptable protocols to empower researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. Synthesis, characterization and In-Vitro cytotoxic studies of 5,10,15,20 tetra pyridyl porphyrin coordinated to four [Ru (bipy)2 Cl]+ groups – Oriental Journal of Chemistry [orientjchem.org]

- 2. meso-Tetra (N-methyl-2-pyridyl) porphine tetrachloride | [frontierspecialtychemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Two-step Mechanochemical Synthesis of Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. The effect of two porphyrine photosensitizers TMPyP and ZnTPPS4 for application in photodynamic therapy of cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to meso-Tetra(N-methyl-2-pyridyl)porphine tetrachloride (CAS Number: 129051-18-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and biological properties of meso-Tetra(N-methyl-2-pyridyl)porphine tetrachloride, identified by CAS number 129051-18-9. This synthetic cationic porphyrin, also known as H2TMpyP-2 chloride, has garnered significant interest in various biomedical research fields due to its potent photosensitizing capabilities, antimicrobial activity, and interactions with higher-order DNA structures. This document consolidates available data on its physicochemical properties, synthesis, mechanisms of action, and relevant experimental protocols to serve as a valuable resource for researchers and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of meso-Tetra(N-methyl-2-pyridyl)porphine tetrachloride are summarized in the table below. It is important to note that while some data is specific to this compound, other values are derived from its isomers or closely related cationic porphyrins and should be considered as approximations.

| Property | Value | Source |

| CAS Number | 129051-18-9 | [1] |

| Chemical Name | meso-Tetra(N-methyl-2-pyridyl)porphine tetrachloride | [2][3] |

| Synonyms | This compound, 2,2′,2″,2‴-(5,10,15,20-Porphyrintetrayl)tetrakis(1-methylpyridinium) tetrachloride | [3] |

| Molecular Formula | C₄₄H₃₈Cl₄N₈ | [2][3] |

| Molecular Weight | 820.64 g/mol | [2][3] |

| Appearance | Purple solid | [4] |

| Solubility | Soluble in water and DMSO | [4] |

| Storage | Store at room temperature, protected from light | [2] |

Photophysical Properties

The photophysical characteristics of porphyrins are central to their application in photodynamic therapy. These properties, including absorption and emission spectra, as well as the efficiency of singlet oxygen generation, are crucial for determining their efficacy as photosensitizers.

| Property | Value | Notes |

| Absorption Maxima (Soret Band) | ~420 nm | Intense absorption band characteristic of porphyrins.[5] |

| Absorption Maxima (Q-Bands) | ~518, 554, 585, 630 nm | Weaker absorption bands in the visible region.[5] |

| Fluorescence Emission Maxima | ~650 nm and ~715 nm | Typical dual emission peaks for cationic porphyrins.[5] |

| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.70 | High quantum yield, indicating efficient production of singlet oxygen upon photoexcitation. This value is for the 4-pyridyl isomer and is expected to be similar for the 2-pyridyl isomer.[5] |

Synthesis

The synthesis of meso-Tetra(N-methyl-2-pyridyl)porphine tetrachloride is a two-step process. The first step involves the synthesis of the porphyrin macrocycle, followed by the quaternization of the pyridyl nitrogen atoms.

Step 1: Synthesis of meso-Tetra(2-pyridyl)porphyrin

A common method for the synthesis of the porphyrin precursor is the Lindsey synthesis, which involves the acid-catalyzed condensation of pyrrole and an appropriate aldehyde.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve 2-pyridinecarboxaldehyde and pyrrole in a 1:1 molar ratio in propionic acid.

-

Reaction Conditions: Heat the mixture to reflux for approximately 2 hours.

-

Work-up: After cooling to room temperature, the propionic acid is removed under reduced pressure. The resulting solid is then washed with hot water and neutralized with an aqueous ammonia solution.

-

Purification: The crude product is purified by column chromatography on silica gel to yield the meso-tetra(2-pyridyl)porphyrin.

Step 2: N-Methylation of meso-Tetra(2-pyridyl)porphyrin

The final step involves the quaternization of the nitrogen atoms of the pyridyl groups.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified meso-tetra(2-pyridyl)porphyrin in a suitable solvent such as N,N-dimethylformamide (DMF).

-

Methylation: Add an excess of a methylating agent, such as methyl iodide or dimethyl sulfate.

-

Reaction Conditions: Heat the reaction mixture to facilitate the quaternization. The reaction progress can be monitored by thin-layer chromatography.

-

Purification: After the reaction is complete, the product is typically precipitated by the addition of a non-polar solvent and collected by filtration. The final product, meso-Tetra(N-methyl-2-pyridyl)porphine tetrachloride, is obtained after washing and drying. Anion exchange from iodide to chloride may be necessary if methyl iodide is used.[6]

Biological Activities and Mechanisms of Action

Photodynamic Therapy (PDT)

As a potent photosensitizer, meso-Tetra(N-methyl-2-pyridyl)porphine tetrachloride is a promising candidate for photodynamic therapy. The underlying mechanism is primarily a Type II photochemical process.

Mechanism of Action:

-

Photoexcitation: Upon irradiation with light of a specific wavelength corresponding to its absorption maxima, the porphyrin is excited from its ground state (S₀) to a short-lived singlet excited state (S₁).

-

Intersystem Crossing: The excited singlet state can then undergo intersystem crossing to a longer-lived triplet excited state (T₁).

-

Energy Transfer and Singlet Oxygen Generation: In the presence of molecular oxygen (³O₂), the triplet state porphyrin can transfer its energy to oxygen, generating highly reactive singlet oxygen (¹O₂).

-

Cellular Damage: Singlet oxygen is a powerful oxidizing agent that can induce oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.

Signaling Pathways in PDT-Induced Apoptosis:

The reactive oxygen species generated during PDT can trigger a cascade of intracellular signaling events leading to apoptosis.

Antimicrobial Activity

The cationic nature of this porphyrin facilitates its interaction with the negatively charged components of microbial cell walls, making it an effective antimicrobial agent, particularly in the context of antimicrobial photodynamic therapy (aPDT).

Mechanism of Action:

-

Binding to Microbial Cells: The positively charged pyridinium groups interact electrostatically with negatively charged molecules on the bacterial cell surface, such as lipopolysaccharides in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.

-

ROS Generation: Upon light activation, the bound porphyrin generates reactive oxygen species in close proximity to the microbial cell, leading to damage of the cell wall and membrane.

-

Cellular Damage: This damage can lead to increased membrane permeability, leakage of intracellular components, and ultimately, microbial cell death.

Experimental Protocol for Antimicrobial Susceptibility Testing:

Interaction with G-Quadruplex DNA

G-quadruplexes are four-stranded DNA structures that are found in guanine-rich regions of the genome, such as telomeres and gene promoter regions. These structures are implicated in the regulation of gene expression and are considered promising targets for anticancer drug development. Cationic porphyrins, including isomers of the title compound, have been shown to bind to and stabilize G-quadruplex DNA.[6]

Mechanism of Interaction:

The planar aromatic core of the porphyrin can stack on the terminal G-quartets of the G-quadruplex structure. The cationic side chains can further stabilize this interaction through electrostatic interactions with the negatively charged phosphate backbone of the DNA. This binding can inhibit the activity of enzymes that interact with these DNA structures, such as telomerase, which is overexpressed in many cancer cells. While the 4-pyridyl isomer is a known G-quadruplex binder, the 2-pyridyl isomer has been reported to be used as a negative control in some G-quadruplex studies, suggesting it may not bind as strongly.[2]

Experimental Protocol for G-Quadruplex Binding Assay:

Safety and Handling

As with all chemical reagents, meso-Tetra(N-methyl-2-pyridyl)porphine tetrachloride should be handled with appropriate safety precautions in a laboratory setting. A material safety data sheet (MSDS) should be consulted for detailed information on handling, storage, and disposal. In general, it is recommended to wear personal protective equipment, including gloves, safety glasses, and a lab coat. The compound should be stored in a cool, dry place, protected from light to prevent degradation.

Conclusion

meso-Tetra(N-methyl-2-pyridyl)porphine tetrachloride is a versatile cationic porphyrin with significant potential in biomedical applications, particularly in photodynamic therapy and as an antimicrobial agent. Its strong photophysical properties, including a high singlet oxygen quantum yield, make it an effective photosensitizer. Further research into its specific interactions with biological systems, including detailed studies of its effects on cellular signaling pathways and its efficacy in various disease models, will be crucial for its translation into clinical applications. This technical guide provides a foundational understanding of its properties and methodologies for its study, aiming to facilitate further research and development in this promising area.

References

- 1. researchgate.net [researchgate.net]

- 2. meso-Tetra (N-methyl-2-pyridyl) porphine tetrachloride | [frontierspecialtychemicals.com]

- 3. scbt.com [scbt.com]

- 4. tetra-N-methyl-4-pyridylporphyrin tetrachloride | CAS 92739-63-4 | PorphyChem [shop.porphychem.com]

- 5. Photodynamic Therapy of the Murine LM3 Tumor Using Meso-Tetra (4-N,N,N-Trimethylanilinium) Porphine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and G-quadruplex binding studies of new 4-N-methylpyridinium porphyrins - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the G-quadruplex Binding Affinity of H2TMpyP-2 Chloride

For researchers, scientists, and professionals in drug development, understanding the interaction between small molecules and nucleic acid secondary structures is paramount for the design of novel therapeutics. Among these, the G-quadruplex (G4) has emerged as a significant target, particularly in the context of anticancer drug design. The cationic porphyrin, 5,10,15,20-Tetrakis(N-methyl-4-pyridinium)porphyrin, commonly known as H2TMpyP or TMPyP4, is a well-characterized G-quadruplex ligand. This technical guide provides a comprehensive overview of the binding affinity of H2TMpyP-2 chloride to G-quadruplex DNA, detailing the quantitative data, experimental protocols, and workflows involved in its characterization.

Quantitative Binding Affinity Data

The binding affinity of H2TMpyP to various G-quadruplex structures has been extensively studied using multiple biophysical techniques. The data reveal a high affinity, typically in the nanomolar to micromolar range, although this can be influenced by the specific G-quadruplex sequence and topology, as well as the experimental conditions.

| G-Quadruplex Sequence/Structure | Ligand | Technique | Binding/Dissociation Constant (K) | Stoichiometry (Ligand:G4) | Reference |

| Human Telomeric (AG3(T2AG3)3) - Hybrid | TMPyP4 | Absorption Titration | Kb1 = 1.07 x 106 M-1, Kb2 = 4.42 x 108 M-1 | 2:1 | [1] |

| Human Telomeric (AG3(T2AG3)3) - Parallel | TMPyP4 | Absorption Titration | Kb1 = 8.67 x 105 M-1, Kb2 = 2.26 x 108 M-1 | 2:1 | [1] |

| General G-Quadruplex Structures | H2TMpyP & derivatives | Various | Kb in the range of 106–107 M-1 | 3:1 and 4:1 | [2][3][4] |

| Parallel G-Quadruplex | N-methyl mesoporphyrin IX (NMM) | Surface Plasmon Resonance | KD ~ 100 nM | Not Specified | [5][6] |

| Hybrid G-Quadruplex | N-methyl mesoporphyrin IX (NMM) | Surface Plasmon Resonance | KD ~ 5-10 µM | Not Specified | [5] |

| Antiparallel G-Quadruplex | N-methyl mesoporphyrin IX (NMM) | Surface Plasmon Resonance | ~ No significant interaction | Not Specified | [5] |

Experimental Protocols

The characterization of this compound's binding to G-quadruplexes relies on a suite of biophysical techniques. Below are detailed methodologies for the key experiments cited.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a powerful technique for studying the conformation and structural changes of G-quadruplex DNA upon ligand binding.[7][8][9][10][11]

Objective: To determine the folding topology of the G-quadruplex and observe conformational changes induced by this compound.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of the G-quadruplex-forming oligonucleotide in a suitable buffer (e.g., Tris-HCl or phosphate buffer) containing a monovalent cation (typically K⁺ or Na⁺) to stabilize the G-quadruplex structure.

-

Prepare a stock solution of this compound in the same buffer.

-

To induce G-quadruplex formation, the oligonucleotide solution is typically heated to 95°C for 5 minutes and then slowly cooled to room temperature.[9]

-

-

CD Measurements:

-

Record the CD spectrum of the folded G-quadruplex alone from approximately 220 nm to 320 nm in a quartz cuvette with a defined path length.

-

The characteristic CD signature will indicate the topology of the G-quadruplex (e.g., a positive peak around 260 nm for parallel structures, and a positive peak around 295 nm for antiparallel structures).[7][8]

-

Titrate the G-quadruplex solution with increasing concentrations of this compound.

-

Record the CD spectrum after each addition and incubation period.

-

-

Data Analysis:

-

Analyze the changes in the CD signal, such as shifts in wavelength or changes in ellipticity, to infer ligand-induced conformational changes in the G-quadruplex.

-

CD melting experiments can also be performed by monitoring the ellipticity at a specific wavelength as a function of temperature in the absence and presence of the ligand to determine the melting temperature (Tm), which indicates the stabilization of the G-quadruplex by the ligand.[9]

-

Fluorescence Resonance Energy Transfer (FRET) Assay

FRET is a highly sensitive technique used to monitor the folding and unfolding of G-quadruplexes and to screen for stabilizing ligands.[12][13][14]

Objective: To determine the ability of this compound to stabilize the G-quadruplex structure, often measured as an increase in the melting temperature (Tm).

Methodology:

-

Probe Design:

-

Synthesize a G-quadruplex-forming oligonucleotide labeled with a FRET donor (e.g., FAM) at one terminus and an acceptor/quencher (e.g., TAMRA or BHQ1) at the other.[14]

-

-

FRET Melting Assay:

-

Prepare solutions of the dual-labeled oligonucleotide in a suitable buffer containing a G-quadruplex stabilizing cation (e.g., K⁺).

-

In the unfolded state, the donor and acceptor are far apart, resulting in high donor fluorescence. Upon folding into a G-quadruplex, the donor and acceptor are brought into close proximity, leading to FRET and a decrease in donor fluorescence (or an increase in acceptor fluorescence if it is also fluorescent).

-

Prepare samples with the oligonucleotide alone and with varying concentrations of this compound.

-

Use a real-time PCR machine or a fluorometer with temperature control to monitor the fluorescence of the donor or acceptor as the temperature is gradually increased.

-

-

Data Analysis:

-

Plot the normalized fluorescence against temperature. The melting temperature (Tm) is the temperature at which 50% of the G-quadruplexes are unfolded.

-

An increase in the Tm in the presence of this compound indicates that the ligand stabilizes the G-quadruplex structure.[13]

-

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction.[15][16][17][18]

Objective: To determine the binding affinity (Ka), dissociation constant (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the this compound/G-quadruplex interaction.

Methodology:

-

Sample Preparation:

-

Prepare a solution of the folded G-quadruplex in the sample cell of the calorimeter.

-

Prepare a solution of this compound at a higher concentration in the injection syringe. Both solutions must be in the same buffer to minimize heats of dilution.

-

-

Titration:

-

A series of small, precise injections of the this compound solution are made into the G-quadruplex solution.

-

The heat released or absorbed upon each injection is measured by the calorimeter.

-

-

Data Analysis:

-

The raw data appears as a series of heat-burst peaks for each injection.

-

Integration of these peaks yields a binding isotherm, which is a plot of the heat change per mole of injectant versus the molar ratio of ligand to G-quadruplex.

-

This isotherm is then fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters.[19]

-

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time kinetic data on biomolecular interactions.[5][6][20][21][22]

Objective: To determine the association rate constant (kon), dissociation rate constant (koff), and dissociation constant (KD) for the this compound/G-quadruplex interaction.

Methodology:

-

Chip Preparation:

-

Immobilize a biotinylated G-quadruplex-forming oligonucleotide onto a streptavidin-coated sensor chip.

-

-

Binding Analysis:

-

Flow a solution of this compound (the analyte) at various concentrations over the sensor chip surface.

-

The binding of this compound to the immobilized G-quadruplex causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU).

-

After the association phase, flow buffer alone over the chip to monitor the dissociation of the ligand.

-

-

Data Analysis:

-

The resulting sensorgrams (plots of RU versus time) are fitted to kinetic models (e.g., 1:1 Langmuir binding) to determine the kon and koff values.

-

The equilibrium dissociation constant (KD) is calculated as koff/kon.

-

Visualizations

The following diagrams illustrate the workflows and principles of the key experimental techniques used to study this compound and G-quadruplex binding.

References

- 1. Evidence for the binding mode of porphyrins to G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. The Interactions of H2TMPyP, Analogues and Its Metal Complexes with DNA G-Quadruplexes—An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Interactions of H2TMPyP, Analogues and Its Metal Complexes with DNA G-Quadruplexes-An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Surface plasmon resonance study of the interaction of N -methyl mesoporphyrin IX with G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP06321H [pubs.rsc.org]

- 6. Surface plasmon resonance study of the interaction of N-methyl mesoporphyrin IX with G-quadruplex DNA - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quadruplex DNA Structure Characterization by Circular Dichroism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Circular dichroism to determine binding mode and affinity of ligand–DNA interactions | Springer Nature Experiments [experiments.springernature.com]

- 11. Circular dichroism spectroscopy of DNA: from duplexes to quadruplexes. | Semantic Scholar [semanticscholar.org]

- 12. Fluorescence resonance energy transfer in the studies of guanine quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. High-Throughput Screening of G-Quadruplex Ligands by FRET Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Revealing the Energetics of Ligand-Quadruplex Interactions Using Isothermal Titration Calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ibn.idsi.md [ibn.idsi.md]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Surface Plasmon Resonance kinetic analysis of the interaction between G-quadruplex nucleic acids and an anti-G-quadruplex monoclonal antibody - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pubs.acs.org [pubs.acs.org]

The Core Mechanism of Telomerase Inhibition by H2TMpyP-2 Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism by which the cationic porphyrin, 5,10,15,20-tetra-(N-methyl-2-pyridyl)porphyrin chloride (H2TMpyP-2 chloride), exerts its inhibitory effects on telomerase. This document details the molecular interactions, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the underlying processes to support research and development in the field of anticancer therapeutics.

Introduction: Targeting Telomerase with G-Quadruplex Ligands

Telomerase, a reverse transcriptase responsible for maintaining the length of telomeres, is overexpressed in approximately 90% of human cancers, making it a prime target for anticancer drug design.[1][2] One of the most promising strategies for telomerase inhibition involves the stabilization of G-quadruplex (G4) structures.[1][2][3] These are four-stranded DNA structures formed in guanine-rich sequences, such as those found at the ends of telomeres. The formation and stabilization of G4 structures at the 3'-telomeric overhang can physically obstruct telomerase, preventing it from binding and extending the telomere.[4]

H2TMpyP-2, a member of the cationic porphyrin family, has been extensively studied as a G-quadruplex-interactive agent and a potent telomerase inhibitor.[1][2][3] Its planar aromatic core and cationic side chains are key features that facilitate its interaction with and stabilization of G-quadruplex DNA.[3][5]

The Molecular Mechanism of this compound Inhibition

The primary mechanism of telomerase inhibition by this compound is its ability to bind to and stabilize G-quadruplex structures formed by the G-rich single-stranded 3' overhang of telomeric DNA.[5][6] This interaction prevents the telomerase enzyme from accessing the end of the chromosome, thereby inhibiting telomere elongation.[4]

The interaction is multifaceted and involves:

-

π-π Stacking: The extended aromatic core of the porphyrin stacks on the G-tetrads, the planar structures composed of four guanine bases that form the core of the G-quadruplex.[3][5]

-

Electrostatic Interactions: The cationic pyridinium groups on the periphery of the H2TMpyP-2 molecule interact with the negatively charged phosphate backbone of the DNA.[5]

-

Groove Binding: The pendant groups of the porphyrin can fit into the grooves of the G-quadruplex structure.[5]

While H2TMpyP-2 shows a high affinity for G-quadruplex DNA, it has been noted that its selectivity for G-quadruplexes over duplex DNA can be poor.[1][2] Research efforts have focused on modifying the porphyrin structure, such as by incorporating different metal ions, to enhance this selectivity.[1][2][7]

Quantitative Data on H2TMpyP-2 Interaction and Inhibition

The efficacy of H2TMpyP-2 as a telomerase inhibitor has been quantified through various biophysical and biochemical assays. The following tables summarize key quantitative data from the literature.

| Parameter | Value | Cell Line/Conditions | Reference |

| IC50 (TRAP Assay) | 5 μM | LC-HK2 (NSCLC) and RPE-1 cells, 72h treatment | [8] |

| IC50 (Cell-free Assay) | 5-25 μM | Not specified | [5] |

| Binding Constant (Ka) | 10⁶–10⁷ M⁻¹ | General for derivatives with GQ DNA structures | [1][2] |

| Binding Stoichiometry | 2:1 to 4:1 (Ligand:GQ) | Varies with G-quadruplex conformation | [3][9] |

Table 1: Inhibitory and Binding Affinity of H2TMpyP-2 and its Analogs

Experimental Protocols

Detailed methodologies for the key experiments cited in the study of H2TMpyP-2 are provided below.

Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is a highly sensitive, PCR-based method to measure telomerase activity.[10][11]

Objective: To determine the IC50 value of this compound for telomerase inhibition.

Materials:

-

Cell line of interest (e.g., HeLa, LC-HK2)

-

This compound

-

Ice-cold PBS

-

Protein assay kit (e.g., Bradford or BCA)

-

TRAP reaction mix components: 5X TRAP Buffer, dNTP mix, TS Primer, Nuclease-free water[10]

-

Taq DNA polymerase

-

Non-denaturing polyacrylamide gel (10-12%)[10]

-

DNA stain (e.g., SYBR Green or Ethidium Bromide)[10]

-

Gel imaging system

Procedure:

-

Cell Culture and Treatment: a. Seed cells in appropriate culture vessels and allow them to adhere. b. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 24-72 hours).[8][10]

-

Cell Lysate Preparation: a. Wash the cells twice with ice-cold PBS.[10] b. Lyse the cells with ice-cold lysis buffer and incubate on ice for 30 minutes.[10][12] c. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the cell extract.[10] d. Determine the protein concentration of the cell extract and normalize to a standard concentration (e.g., 1 µg/µL).[10]

-

Telomerase Extension Reaction: a. Prepare the TRAP reaction mix on ice, containing TRAP buffer, dNTPs, and the TS primer.[10] b. Add a standardized amount of cell extract to the reaction mix.[10] c. Incubate at 25-30°C for 30-60 minutes to allow telomerase to add telomeric repeats to the TS primer.[10] d. Heat-inactivate the telomerase at 95°C for 5 minutes.[10]

-

PCR Amplification: a. Add a reverse primer and Taq DNA polymerase to the reaction mix. b. Perform PCR to amplify the telomerase extension products.[13]

-

Detection and Analysis: a. Resolve the PCR products on a non-denaturing polyacrylamide gel.[10] b. Stain the gel with a DNA stain and visualize the characteristic 6-bp ladder indicative of telomerase activity.[10] c. Quantify the intensity of the TRAP ladder for each sample and normalize to a control.[10] d. Plot the percentage of telomerase inhibition against the concentration of this compound to determine the IC50 value.[10]

Circular Dichroism (CD) Spectroscopy

Objective: To investigate the conformational changes in G-quadruplex DNA upon binding of this compound.

Materials:

-

Oligonucleotide capable of forming a G-quadruplex (e.g., human telomeric sequence d(TTAGGG)n)

-

This compound

-

Appropriate buffer (e.g., potassium phosphate buffer)

-

CD spectropolarimeter

Procedure:

-

Sample Preparation: a. Prepare a solution of the G-quadruplex-forming oligonucleotide in the buffer. b. Anneal the oligonucleotide to form the G-quadruplex structure by heating and slow cooling. c. Prepare a stock solution of this compound.

-

CD Spectra Acquisition: a. Record the CD spectrum of the G-quadruplex DNA alone. b. Titrate the G-quadruplex solution with increasing concentrations of this compound. c. Record the CD spectrum after each addition of the porphyrin, allowing for equilibration.

-

Data Analysis: a. Analyze the changes in the CD spectrum, particularly the characteristic peaks for different G-quadruplex conformations (e.g., parallel, antiparallel, hybrid). Interaction with H2TMpyP-2 can induce conformational changes in the G-quadruplex.[14]

Surface Plasmon Resonance (SPR)

Objective: To determine the binding affinity and kinetics of the interaction between this compound and G-quadruplex DNA.[7]

Materials:

-

SPR instrument

-

Sensor chip (e.g., streptavidin-coated)

-

Biotinylated G-quadruplex-forming oligonucleotide

-

This compound

-

Running buffer

Procedure:

-

Immobilization of G-Quadruplex DNA: a. Immobilize the biotinylated G-quadruplex oligonucleotide onto the streptavidin-coated sensor chip.

-

Binding Analysis: a. Inject a series of concentrations of this compound over the sensor chip surface. b. Monitor the change in the SPR signal (response units) in real-time to observe the association and dissociation of the porphyrin.

-

Data Analysis: a. Fit the sensorgram data to appropriate binding models to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) or association constant (Ka).

Visualizing the Mechanism and Workflow

The following diagrams, created using the DOT language, illustrate the key processes involved in the telomerase inhibition by this compound and the experimental workflow to evaluate its efficacy.

Caption: Mechanism of telomerase inhibition by this compound.

Caption: Experimental workflow for evaluating H2TMpyP-2 efficacy using the TRAP assay.

Conclusion

This compound is a potent inhibitor of human telomerase, acting through the stabilization of G-quadruplex structures in telomeric DNA. Its mechanism of action, characterized by high binding affinity to these structures, physically obstructs the telomerase enzyme, leading to the inhibition of telomere elongation. The quantitative data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals working on telomerase-targeted cancer therapies. Further research into modifying the porphyrin structure to improve selectivity remains a key area of interest for the development of more effective and less toxic therapeutic agents.

References

- 1. The Interactions of H2TMPyP, Analogues and Its Metal Complexes with DNA G-Quadruplexes-An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 7. Porphyrin derivatives for telomere binding and telomerase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. benchchem.com [benchchem.com]

- 11. TRAP Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 12. telomer.com.tr [telomer.com.tr]

- 13. Telomerase Repeated Amplification Protocol (TRAP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Shedding light on the interaction between TMPyP4 and human telomeric quadruplexes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Singlet Oxygen Quantum Yield of Cationic Porphyrins: Focus on H₂TMpyP Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the singlet oxygen quantum yield (ΦΔ) of cationic porphyrins, with a specific focus on the isomers of H₂TMpyP (5,10,15,20-tetrakis(N-methylpyridyl)porphyrin). Understanding the efficiency of singlet oxygen generation is paramount for the development of effective photosensitizers in applications such as photodynamic therapy (PDT), antimicrobial photoinactivation, and environmental photochemistry. This document outlines the quantitative data available for a mixture of H₂TMpyP isomers, details the experimental protocols for ΦΔ determination, and presents visual workflows for these methodologies.

Quantitative Data: Singlet Oxygen Quantum Yield of a Cationic Porphyrin Mixture

Below is a summary of the reported singlet oxygen quantum yields for a TMPyP mixture in a phosphate-buffered saline solution prepared with deuterium oxide (PBS-D₂O). The use of D₂O is common in such studies as it extends the lifetime of singlet oxygen, facilitating its detection.

| Concentration (µM) | Singlet Oxygen Quantum Yield (ΦΔ) |

| 0.5 | 0.65 (± 0.04) |

| 1.0 | 0.58 (± 0.03) |

| 2.5 | 0.45 (± 0.02) |

| 5.0 | 0.35 (± 0.02) |

| 10.0 | 0.28 (± 0.01) |

Note: Data is for a mixture of H₂TMpyP isomers and was determined in PBS-D₂O. The original study should be consulted for detailed experimental conditions.[1]

Experimental Protocols for Singlet Oxygen Quantum Yield Determination

The efficiency of a photosensitizer in generating singlet oxygen is a key parameter for its application in photodynamic therapy.[1] The determination of the singlet oxygen quantum yield (ΦΔ) can be performed through two primary methods: direct and indirect.

Direct Method: Time-Resolved Phosphorescence Detection

The most reliable method for quantifying singlet oxygen is the direct measurement of its near-infrared (NIR) phosphorescence.[1] Upon relaxation to its ground state, singlet oxygen (¹O₂) emits a faint phosphorescent signal with a characteristic peak at approximately 1270 nm.[1]

Methodology:

-

Sample Preparation: The photosensitizer (e.g., H₂TMpyP-2 chloride) is dissolved in an appropriate solvent, often a deuterated solvent like D₂O, to prolong the singlet oxygen lifetime. The absorbance of the sample at the excitation wavelength is typically kept low (e.g., 0.1-0.3) to avoid inner filter effects.[2] A reference photosensitizer with a known ΦΔ (e.g., methylene blue, Rose Bengal) is prepared under identical conditions for comparative measurements.[2]

-

Instrumentation: The core of the setup is a sensitive NIR detector, often a time-correlated single-photon counting (TCSPC) system or a germanium detector, coupled with a pulsed laser for excitation.[3][4] A series of long-pass and band-pass filters are used to isolate the 1270 nm phosphorescence from the excitation source and any fluorescence from the photosensitizer.[3]

-

Data Acquisition: The sample is excited with a short laser pulse, and the subsequent time-resolved decay of the 1270 nm phosphorescence is recorded. The initial intensity of this phosphorescence signal (extrapolated to time zero) is directly proportional to the amount of singlet oxygen generated.

-

Quantum Yield Calculation: The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated relative to the reference (ΦΔ_ref) using the following equation:

ΦΔ_sample = ΦΔ_ref * (I_sample / I_ref) * (A_ref / A_sample)

Where:

-

I is the initial phosphorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

References

- 1. Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Efficient Singlet Oxygen Generation by Luminescent 2-(2′-Thienyl)Pyridyl Cyclometalated Platinum(II) Complexes and their Calixarene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Singlet oxygen phosphorescence imaging by superconducting single-photon detector and time-correlated single-photon counting [opg.optica.org]

- 4. Teaching Time-Resolved Singlet Oxygen Spectroscopy [photobiology.com]

Early research on H2TMpyP-2 as a photosensitizer

An In-depth Technical Guide to the Early Research of H₂TMpyP-2 as a Photosensitizer

Introduction

Photodynamic Therapy (PDT) is a therapeutic modality that utilizes a photosensitizer (PS), a specific wavelength of light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cellular destruction. Porphyrins and their derivatives have been a cornerstone of PDT research due to their strong absorption in the visible region of the electromagnetic spectrum and efficient generation of ¹O₂.

This guide focuses on the early research and foundational understanding of meso-tetra(N-methyl-2-pyridyl)porphyrin, hereafter referred to as H₂TMpyP-2. This molecule is a cationic porphyrin and a structural isomer of the more extensively studied meso-tetra(N-methyl-4-pyridyl)porphyrin (H₂TMPyP-4). The position of the methylated nitrogen on the peripheral pyridyl rings significantly influences the molecule's three-dimensional shape, charge distribution, and, consequently, its photophysical properties and biological interactions. Early investigations revealed that while sharing the core porphyrin structure, the steric hindrance caused by the ortho position of the methylpyridyl groups in H₂TMpyP-2 imparts distinct characteristics compared to its meta and para counterparts, particularly concerning its interaction with biological macromolecules like DNA and its cellular uptake. A notable finding from early studies is that H₂TMpyP-2 is often used as a negative control in G-quadruplex studies because, unlike its para-isomer, it does not bind effectively to these structures.[1]

Molecular Structure and Synthesis

The defining feature of H₂TMpyP-2 is the substitution at the ortho (2-) position of its four meso-pyridyl rings. This structure results in a non-planar conformation due to steric hindrance between the pyridyl groups.

General Synthesis Protocol

The synthesis of tetrapyridyl porphyrins typically follows methods like the Lindsey or Adler-Longo synthesis. A general procedure involves the condensation of pyrrole with the corresponding aldehyde in a suitable solvent.

Protocol: Synthesis of Tetrapyridyl Porphyrin (TPyP)

-

Reaction Setup: A mixture of 100 mmol of 2-pyridinecarboxaldehyde and 100 mmol of propionic anhydride is dissolved in 300 ml of propionic acid.

-

Addition of Pyrrole: 100 mmol of pyrrole, dissolved in 100 ml of propionic acid, is added dropwise to the aldehyde mixture while it is heated to reflux. This addition is typically performed over 30 minutes.

-

Reflux: The complete reaction mixture is refluxed for an additional 2 hours.[2]

-

Purification: After cooling, the mixture is filtered to collect the crude porphyrin. Purification is then achieved through column chromatography.

-

Methylation: The resulting tetra(2-pyridyl)porphyrin is subsequently N-methylated using an agent like methyl iodide or dimethyl sulfate to yield the final cationic product, H₂TMpyP-2.

Photophysical and Photochemical Properties

The efficacy of a photosensitizer is fundamentally determined by its photophysical properties, including its ability to absorb light and generate singlet oxygen. Early research on the isomers of H₂TMPyP demonstrated that molecular shape and lipophilicity are critical determinants of photodynamic efficacy.[3]

Table 1: Comparative Photophysical and Chemical Properties of Zn(II) Pyridylporphyrin Isomers

| Property | ZnTMpyP-2 (ortho) | ZnTMpyP-3 (meta) | ZnTMpyP-4 (para) |

|---|---|---|---|

| Lipophilicity (Rf value) | 0.23 | 0.17 | 0.08 |

| Log Pow | -0.62 | -1.02 | -1.58 |

| Cellular Uptake (nmol/mg protein) | 0.8 ± 0.1 | 1.1 ± 0.1 | 1.9 ± 0.2 |

(Data adapted from a comparative study on Zn(II) meso-tetrakis(N-alkylpyridinium-yl)porphyrins. Cellular uptake was measured in HEp2 cells after 24h incubation with 20 μM of the photosensitizer.[3])

In Vitro Phototoxicity

The phototoxic effect of H₂TMpyP-2 is a direct consequence of its ability to generate ROS upon light activation, leading to cell death. Comparative studies of the Zn(II)-porphyrin isomers showed a clear structure-activity relationship, where the efficacy of the photosensitizer increased as the N-alkyl substituents were shifted from the ortho to the para position.[3] This is attributed to the enhanced cellular uptake and different subcellular localization of the less sterically hindered isomers.

Table 2: Comparative Phototoxicity (IC₅₀) of Zn(II) Pyridylporphyrin Isomers

| Isomer Position | IC₅₀ (μM) |

|---|---|

| ortho (ZnTMpyP-2) | > 20 |

| meta (ZnTMpyP-3) | 10.0 ± 1.0 |

| para (ZnTMpyP-4) | 2.5 ± 0.3 |

(Data represents the concentration of photosensitizer required to cause 50% cell death in HEp2 cells upon irradiation.[3])

Visualizations: Pathways and Workflows

General Mechanism of Photodynamic Therapy

Photodynamic therapy operates on the principle of light-induced cytotoxicity. The process begins with the excitation of the photosensitizer to a short-lived singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (a Type II reaction), which is the primary cytotoxic agent responsible for inducing apoptosis or necrosis in target cells.[3]

Caption: General mechanism of Type II photodynamic therapy.

Experimental Workflow for Photosensitizer Evaluation

The preclinical evaluation of a novel photosensitizer like H₂TMpyP-2 follows a structured workflow, beginning with its synthesis and characterization, moving to photophysical studies, and culminating in in vitro and in vivo efficacy and toxicity assessments.

Caption: Standard workflow for preclinical photosensitizer evaluation.

Structural Isomers and Biological Interaction

The isomeric position of the methylpyridyl group is a critical determinant of biological activity. The bulky ortho-substituents of H₂TMpyP-2 prevent it from effectively intercalating or binding to structures like G-quadruplex DNA, a property readily observed in the less hindered para-isomer, H₂TMPyP-4.

Caption: Structural differences and resulting biological interactions.

Key Experimental Protocols

Protocol for Cellular Uptake Determination

This protocol is used to quantify the amount of photosensitizer accumulated within cells over time.[3]

-

Cell Seeding: Seed cells (e.g., HEp2) in a 6-well plate at a density of 2.5 x 10⁵ cells/well and incubate until approximately 80% confluency is reached.

-

Incubation with PS: Add the photosensitizer (e.g., H₂TMpyP-2 isomers) to the cell culture medium at a final concentration of 20 μM. Incubate the cells in the dark for a specified period (e.g., 24 hours).

-

Cell Lysis: Remove the medium, wash the cells with phosphate-buffered saline (PBS), and then solubilize them with a lysis buffer (e.g., 0.25% v/v Brij-98).

-

Fluorescence Measurement: Measure the fluorescence emission of the cell lysates. The excitation wavelength should match the Soret band of the porphyrin, with emission scanned over the appropriate range (e.g., 520–700 nm).

-